(5-Propylthiophen-2-yl)boronic acid chemical properties
(5-Propylthiophen-2-yl)boronic acid chemical properties
An In-Depth Technical Guide to (5-Propylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications
Introduction
(5-Propylthiophen-2-yl)boronic acid is a versatile heterocyclic organoboron compound that has emerged as a critical building block in modern organic synthesis. As a derivative of thiophene, a sulfur-containing aromatic heterocycle, it imparts unique electronic and structural properties to target molecules. Its boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, core reactivity, and key applications of (5-Propylthiophen-2-yl)boronic acid, grounded in established scientific principles and field-proven methodologies.
Physicochemical Profile and Safe Handling
A thorough understanding of a reagent's properties and handling requirements is the foundation of its effective and safe use in a laboratory setting.
Core Chemical Properties
The essential physicochemical data for (5-Propylthiophen-2-yl)boronic acid are summarized below. These values are fundamental for experimental design, including stoichiometry calculations and solvent selection.
| Property | Value | Reference |
| CAS Number | 162607-24-1 | [2] |
| Molecular Formula | C₇H₁₁BO₂S | Calculated |
| Molecular Weight | 170.04 g/mol | Calculated |
| SMILES | CCCC1=CC=C(B(O)O)S1 | [2] |
| Appearance | Typically an off-white to yellow or brown solid | General Knowledge |
| pKa | ~8-9 (typical for arylboronic acids) | [3][4] |
Boronic acids are known to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This process can affect the reagent's stoichiometry, and it is common practice in the field to use a slight excess of the boronic acid in reactions to compensate for any anhydride formation.
Safety, Storage, and Handling
Proper handling is paramount to ensure laboratory safety and maintain the integrity of the reagent.
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General Handling : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[5][6] Avoid contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Storage : (5-Propylthiophen-2-yl)boronic acid should be stored in a tightly closed container in a cool, dry place.[6] It is hygroscopic and sensitive to moisture, which can degrade the compound.[5] For long-term storage, refrigeration is recommended.
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First Aid Measures :
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Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[5]
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Skin Contact : In case of skin contact, wash off immediately with plenty of soap and water.
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Eye Contact : Flush eyes with water as a precaution for at least 15 minutes.[5]
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Ingestion : Rinse mouth with water and consult a physician. Do not induce vomiting.
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-
Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.[6]
Synthesis and Purification
The most reliable and widely adopted method for synthesizing aryl and heteroaryl boronic acids is through the borylation of an organometallic intermediate. For (5-Propylthiophen-2-yl)boronic acid, this involves the regioselective lithiation of 2-propylthiophene.
Synthetic Rationale
The synthetic strategy hinges on the acidity of the proton at the C5 position of the thiophene ring. This proton is adjacent to the sulfur atom, which can stabilize the resulting carbanion. Strong bases, such as n-butyllithium (n-BuLi), can selectively deprotonate this position at low temperatures. The resulting lithiated intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, typically triisopropyl borate B(Oi-Pr)₃. The choice of triisopropyl borate is strategic; its bulky isopropoxy groups help prevent the undesired formation of over-arylated boron species. The reaction is quenched with an acid, which hydrolyzes the boronate ester intermediate to yield the final boronic acid.
Step-by-Step Synthesis Protocol
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Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
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Starting Material : Add 2-propylthiophene (1.0 eq.) to the cooled THF.
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Lithiation : Slowly add n-butyllithium (1.05 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
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Borylation : To the lithiated thiophene solution, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.
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Warm-up : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis/Quench : Cool the mixture to 0 °C in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is ~1-2. Stir vigorously for 1-2 hours.
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Workup : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by performing an acid-base extraction to isolate the water-soluble boronate salt before re-acidification.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (5-Propylthiophen-2-yl)boronic acid.
Core Reactivity: The Suzuki-Miyaura Coupling
The paramount utility of (5-Propylthiophen-2-yl)boronic acid lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][7] This Nobel Prize-winning reaction forms a C-C bond between the thiophene ring and various sp²-hybridized carbons (aryl, vinyl, or heteroaryl halides/triflates), providing access to a vast array of complex molecules.[8]
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a palladium-based catalytic cycle. The generally accepted mechanism involves three key steps:
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Oxidative Addition : A low-valent Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[8]
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Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires a base (e.g., Na₂CO₃, K₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then exchanges its organic moiety (the 5-propylthiophen-2-yl group) with the halide on the Pd(II) complex.[7]
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Reductive Elimination : The two organic groups on the palladium complex (R¹ and the propylthiophene) couple and are eliminated from the metal center, forming the final product (R¹-propylthiophene) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
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Reagent Preparation : In a reaction vessel, combine (5-Propylthiophen-2-yl)boronic acid (1.2-1.5 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
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Solvent Addition : Add a degassed solvent mixture. A common system is a biphasic mixture of an organic solvent (e.g., toluene, dioxane) and water, which helps dissolve the inorganic base.[9]
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Reaction Execution : Heat the mixture under an inert atmosphere (Nitrogen or Argon) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
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Workup : After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel.
Applications in Research and Development
The ability to easily incorporate the 5-propylthiophene scaffold makes this boronic acid a valuable tool in both medicinal chemistry and materials science.
Drug Discovery and Medicinal Chemistry
The thiophene ring is a well-established bioisostere of the benzene ring, meaning it can often substitute for a phenyl group in a drug molecule while maintaining or improving biological activity.[10] The boronic acid functional group itself has gained significant traction in drug design, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), featuring this moiety.[3][11] (5-Propylthiophen-2-yl)boronic acid serves as a key intermediate for:
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Lead Optimization : Rapidly synthesizing analogs of a lead compound to explore structure-activity relationships (SAR).
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Fragment-Based Drug Design : Incorporating the propylthiophene fragment into larger, more complex molecules.
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Library Synthesis : Building diverse chemical libraries for high-throughput screening.
Organic Materials Science
Thiophene-based oligomers and polymers are pillars of the organic electronics field due to their excellent charge-transport properties. The Suzuki coupling is a primary method for constructing these conjugated systems. (5-Propylthiophen-2-yl)boronic acid can be used to synthesize materials for:
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Organic Light-Emitting Diodes (OLEDs)
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Organic Photovoltaics (OPVs)
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Organic Field-Effect Transistors (OFETs)
The propyl group can enhance the solubility of the resulting polymers in organic solvents, which is a critical factor for solution-based processing and device fabrication.
Spectroscopic Characterization
Confirming the identity and purity of (5-Propylthiophen-2-yl)boronic acid relies on standard spectroscopic techniques.
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¹H NMR : The proton NMR spectrum would show characteristic signals for the propyl group (a triplet and a sextet for the CH₂ groups and a triplet for the terminal CH₃) and two distinct doublets in the aromatic region (typically 6.8-7.8 ppm) corresponding to the two protons on the thiophene ring. A broad singlet for the B(OH)₂ protons would also be present, which is exchangeable with D₂O.
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¹³C NMR : The carbon spectrum will display seven distinct signals: three for the propyl group and four for the thiophene ring, including the carbon atom directly bonded to boron.
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FTIR : The infrared spectrum will show a strong, broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the boronic acid group.[12] Characteristic C-H and C=C stretching vibrations for the aromatic thiophene ring will also be observed.
Conclusion
(5-Propylthiophen-2-yl)boronic acid is a high-value synthetic intermediate with a robust profile of reactivity and utility. Its central role in the Suzuki-Miyaura coupling reaction provides chemists with a powerful tool for constructing complex molecular architectures. From developing new pharmaceuticals to designing next-generation organic electronic materials, the strategic application of this reagent enables significant advances across the chemical sciences. A firm grasp of its synthesis, handling, and reactivity is essential for any researcher aiming to leverage its full potential.
References
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Cárdenas-Jirón, G. I., et al. (2024). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. Polymers, 16(5), 652. [Online] Available at: [Link]
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